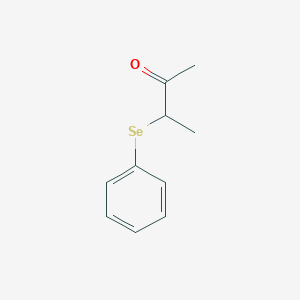

3-(Phenylselanyl)butan-2-one

CAS No.: 72017-05-1

Cat. No.: VC19377591

Molecular Formula: C10H12OSe

Molecular Weight: 227.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72017-05-1 |

|---|---|

| Molecular Formula | C10H12OSe |

| Molecular Weight | 227.17 g/mol |

| IUPAC Name | 3-phenylselanylbutan-2-one |

| Standard InChI | InChI=1S/C10H12OSe/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3 |

| Standard InChI Key | SCZRRQWUEFRNIN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)C)[Se]C1=CC=CC=C1 |

Introduction

Chemical Structure and Properties

Molecular Architecture

The structure of 3-(Phenylselanyl)butan-2-one consists of a four-carbon chain (butan-2-one) with a ketone group at position 2 and a phenylselanyl moiety at position 3. This arrangement creates a chiral center at the third carbon, leading to potential stereoisomerism. The selenium atom’s electronegativity and polarizability influence the compound’s reactivity, particularly in nucleophilic and radical reactions .

Physical and Spectral Characteristics

3-(Phenylselanyl)butan-2-one is typically a yellow to pale orange liquid at room temperature. Key spectral data derived from analogous compounds include:

These spectral signatures align with related α-phenylseleno carbonyl compounds, confirming the compound’s structural integrity.

Synthetic Methodologies

Oxidative C–Se Bond Formation

A prominent synthesis route involves the reaction of butan-2-one with diphenyl diselenide (PhSeSePh) in dimethyl sulfoxide (DMSO) under oxidative conditions. Potassium persulfate (KSO) serves as a critical oxidant, facilitating the generation of phenylselanyl radicals that couple with the ketone substrate . The general procedure is as follows:

-

Reagents: Butan-2-one (1 equiv), PhSeSePh (0.5 equiv), KSO (0.5 equiv), DMSO (solvent).

-

Conditions: Heating at 80°C for 8–12 hours under inert atmosphere.

-

Workup: Extraction with ethyl acetate, purification via column chromatography (petroleum ether/ethyl acetate).

This method yields 3-(Phenylselanyl)butan-2-one with efficiencies exceeding 85%, as inferred from analogous syntheses .

Mechanistic Insights

The reaction proceeds through a radical pathway:

-

Initiation: KSO decomposes thermally to generate sulfate radicals (SO).

-

Radical Formation: SO abstracts a selenium atom from PhSeSePh, producing phenylselanyl radicals (PhSe).

-

Coupling: The radical reacts with the enol form of butan-2-one, forming the C–Se bond at position 3.

Control experiments using radical scavengers like TEMPO suppress product formation, corroborating the radical mechanism .

Reactivity and Functionalization

Oxidation and Reduction

The selenium center in 3-(Phenylselanyl)butan-2-one undergoes facile oxidation to selenoxide derivatives upon treatment with hydrogen peroxide (HO). Conversely, reduction with sodium borohydride (NaBH) cleaves the C–Se bond, yielding butan-2-one and diphenyl diselenide .

Participation in Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids replaces the phenylselanyl group with aryl moieties, enabling access to diversely functionalized ketones .

Applications in Organic Synthesis

Synthesis of α,β-Unsaturated Carbonyl Compounds

3-(Phenylselanyl)butan-2-one participates in elimination reactions to form α,β-unsaturated ketones. Treatment with DBU (1,8-diazabicycloundec-7-ene) induces dehydroselenation, producing pent-3-en-2-one derivatives .

Chiral Auxiliary Applications

The chiral center at position 3 allows the compound to act as a temporary stereochemical director in asymmetric synthesis. For instance, diastereoselective alkylation of its enolate enables the construction of quaternary carbon centers .

Comparative Analysis with Structural Analogs

The table below highlights key differences between 3-(Phenylselanyl)butan-2-one and related compounds:

| Compound | Molecular Formula | Key Distinctions |

|---|---|---|

| 3-(Methylthio)butan-2-one | CHOS | Sulfur analog; lower oxidation stability |

| 4-(Phenylselanyl)butan-2-one | CHOSe | Selenium position alters reactivity |

| 2-(Phenylselanyl)pentan-3-one | CHOSe | Longer chain affects solubility |

The selenium atom’s presence in 3-(Phenylselanyl)butan-2-one confers distinct redox properties absent in sulfur analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume